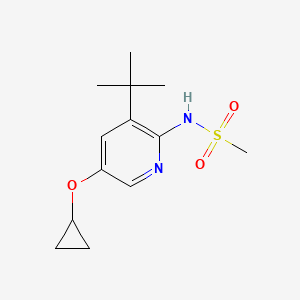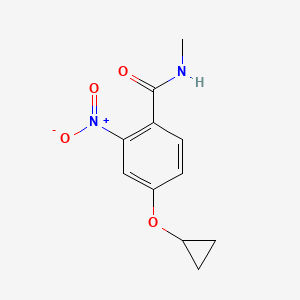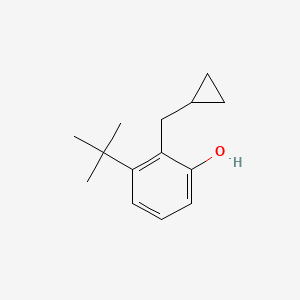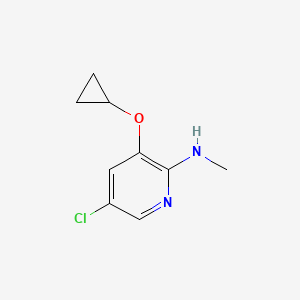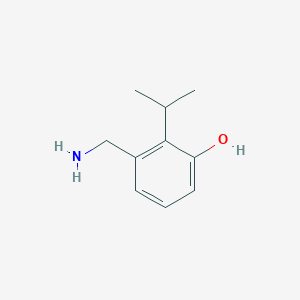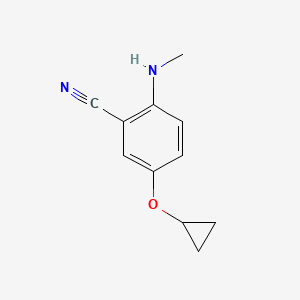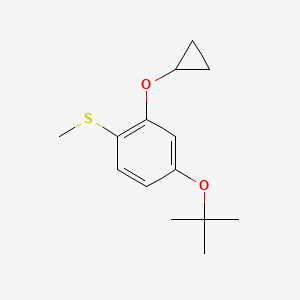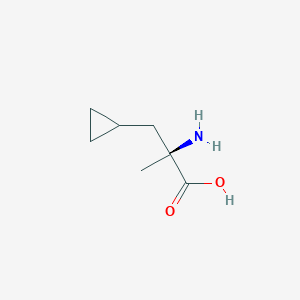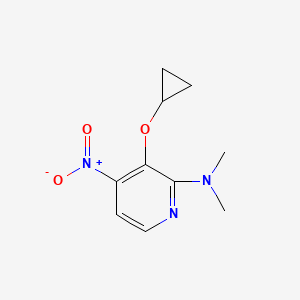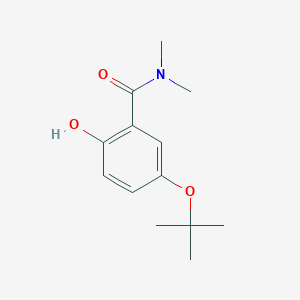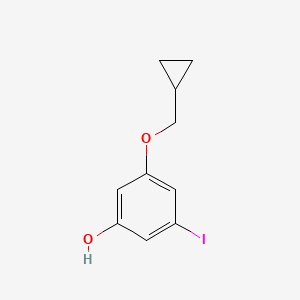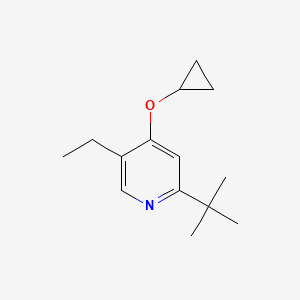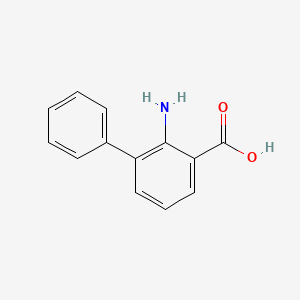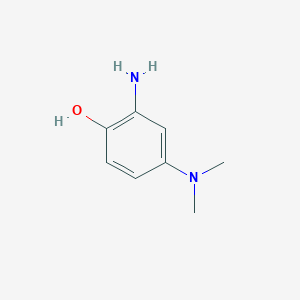
2-Amino-4-(dimethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(dimethylamino)phenol: is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by an amino group and a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(dimethylamino)phenol can be achieved through several methods. One common method involves the reaction of resorcinol with dimethylamine in the presence of a catalyst. The reaction is typically carried out in an autoclave at elevated temperatures (around 200°C) and involves the use of a reducing agent such as sodium borohydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(dimethylamino)phenol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
2-Aminophenol: Similar structure but lacks the dimethylamino group.
4-Dimethylaminophenol: Similar structure but lacks the amino group at the 2-position.
2-Amino-3-cyano-4H-chromenes: Different core structure but similar functional groups.
Uniqueness: 2-Amino-4-(dimethylamino)phenol is unique due to the presence of both amino and dimethylamino groups on the phenol ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-amino-4-(dimethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)6-3-4-8(11)7(9)5-6/h3-5,11H,9H2,1-2H3 |
Clave InChI |
AVEVVFQETUJDOU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


